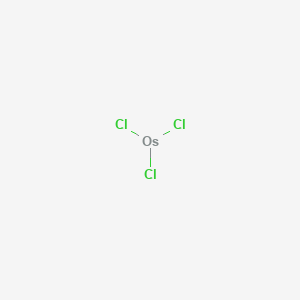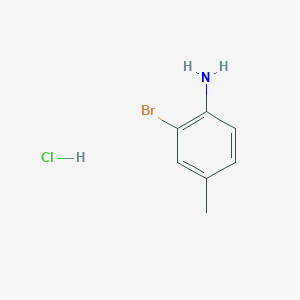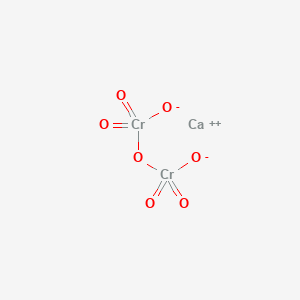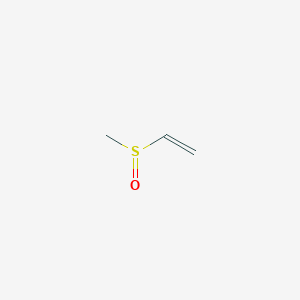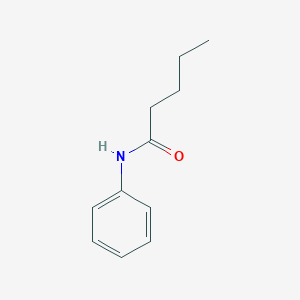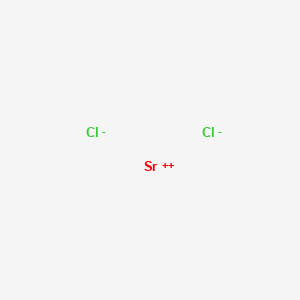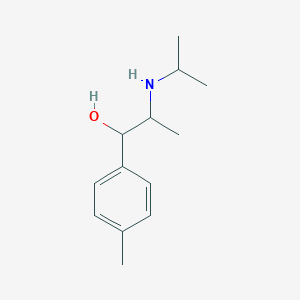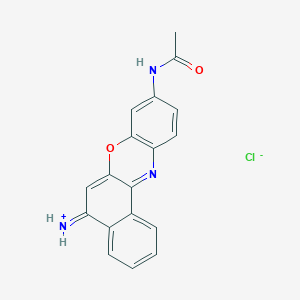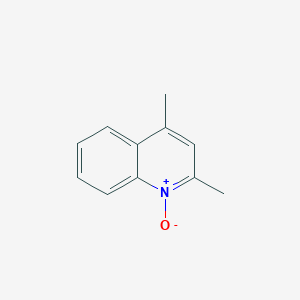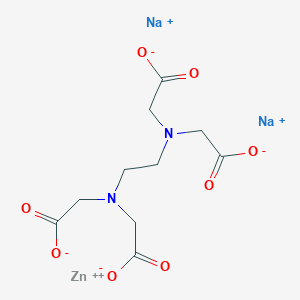
Tin chloride (SnCl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin chloride (SnCl) is a chemical compound that is widely used in various scientific research applications. It is a colorless or yellowish liquid that is highly soluble in water and has a pungent odor. Tin chloride is a versatile compound that is used in a range of applications, including as a catalyst in organic synthesis, as a reducing agent, and as a precursor to other tin compounds.
作用机制
Tin chloride acts as a Lewis acid, which means that it accepts a pair of electrons from a Lewis base. This property makes it useful as a catalyst in organic synthesis and as a reducing agent in chemical reactions.
Biochemical and Physiological Effects:
Tin chloride is toxic to humans and can cause skin irritation, respiratory problems, and gastrointestinal problems. It can also cause damage to the liver, kidneys, and nervous system. Therefore, it is important to handle tin chloride with care and to follow proper safety protocols when working with it.
实验室实验的优点和局限性
Tin chloride has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. It is a versatile compound that can be used in a range of applications.
2. It is readily available and relatively inexpensive.
3. It is stable and can be stored for long periods without decomposing.
Some of the limitations include:
1. It is toxic and can be hazardous to handle.
2. It can react violently with water, so it must be handled with care.
3. It can be difficult to control the reaction when using it as a reducing agent.
未来方向
There are several future directions for research on tin chloride, including:
1. Developing new catalysts based on tin chloride for use in organic synthesis.
2. Studying the toxicity of tin chloride in more detail to better understand its effects on human health and the environment.
3. Investigating the use of tin chloride in the synthesis of other metal nanoparticles.
4. Developing new methods for the synthesis of tin chloride that are more efficient and environmentally friendly.
合成方法
Tin chloride can be synthesized by reacting tin with hydrochloric acid. The reaction produces hydrogen gas and tin chloride. The reaction is exothermic and can be dangerous if not carried out under controlled conditions.
科学研究应用
Tin chloride has many scientific research applications, including:
1. Catalysis: Tin chloride is used as a catalyst in organic synthesis, including in the production of pharmaceuticals, agrochemicals, and fine chemicals.
2. Reduction: Tin chloride is used as a reducing agent in various chemical reactions, including the reduction of nitro compounds and the synthesis of organotin compounds.
3. Electroplating: Tin chloride is used in the electroplating of metals, including tin and other metals.
4. Nanoparticle synthesis: Tin chloride is used in the synthesis of tin oxide nanoparticles, which have potential applications in electronics, optics, and catalysis.
属性
CAS 编号 |
13931-79-8 |
|---|---|
产品名称 |
Tin chloride (SnCl) |
分子式 |
ClSn |
分子量 |
154.16 g/mol |
IUPAC 名称 |
chlorotin |
InChI |
InChI=1S/ClH.Sn/h1H;/q;+1/p-1 |
InChI 键 |
WCTXJBYIXVVFCF-UHFFFAOYSA-M |
SMILES |
Cl[Sn] |
规范 SMILES |
Cl[Sn] |
其他 CAS 编号 |
13931-79-8 |
同义词 |
chlorotin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




